molecular formula C7H7ClN2O3 B149441 Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate CAS No. 127861-30-7

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate

Cat. No.: B149441
CAS No.: 127861-30-7
M. Wt: 202.59 g/mol
InChI Key: OBFFZLIOVNLYIL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Biopolymers and Environmental Decontamination

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate plays a crucial role in the chemical modification of biopolymers, leading to the development of new materials with specific functional properties. For instance, the modification of xylan, a type of hemicellulose, through reactions involving compounds similar to this compound, produces biopolymer ethers and esters. These derivatives exhibit unique properties based on their functional groups, substitution patterns, and degrees of substitution. This advancement not only contributes to the field of material science by introducing novel biopolymers with tailored characteristics but also holds potential for applications in drug delivery systems, showcasing the adaptability of such compounds in creating innovative materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

In environmental science, the sorption behavior of phenoxy herbicides, to which this compound-related compounds can be structurally related, is extensively studied. Understanding how these compounds interact with soil, organic matter, and minerals helps in assessing their environmental fate and the effectiveness of decontamination strategies. This knowledge is vital for developing methods to mitigate the environmental impact of such chemicals, ensuring safer agricultural practices and protecting water resources (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” is classified as harmful and it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFFZLIOVNLYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310207
Record name methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127861-30-7
Record name methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 2,6-dichloropyrimidine-4-carboxylate (10 g) (M. Winn et. al., J.Med.Chem. 36 (18), (1993), 2676-2688) in methanol (100 ml) was treated with sodium ethoxide (3 g) and left for 16 hours. Methanol was evaporated and the residue partitioned between dichloromethane and saturated aqueous NaHCO3. The organic was washed with brine, dried and evaporated to give the title compound (24%). NMR δ(CDCl3) 4.00(3H, s), 4.07(3H, s), 7.37(1H, s). (b) Sodium 2-chloro-6-methoxypyrimidine-4-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
24%

Synthesis routes and methods II

Procedure details

A 30 mL round-bottomed vial was charged with methyl 2,6-dichloropyrimidine-4-carboxylate (0.6 g, 2.9 mmol, 1 equiv.), methanol (6 mL, 0.97 M), K2CO3 (0.401 g, 2.9 mmol, 1 equiv.), and the reaction mixture was shaken at 65° C. for 1.5 h. The solvent was concentrated under reduced pressure and the residue was partitioned between EtOAc (25 mL) and H2O (25 mL) and the water layer was extracted with EtOAc (2×20 mL). The combined organic layer was dried over Na2SO4 and concentrated under reduced pressure to provide the crude chloropyrimidine (441 mg, 588 mg theoretical, 75%), which was used in the next step without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.401 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods III

Procedure details

Methyl 2,6-dichloropyrimidine-4-carboxylate (1 g) was combined with MeOH (20 ml) to give a light yellow solution. Potassium carbonate (668 mg) was added and the reaction mixture was stirred at RT for 6 h. The solvent was concentrated in vacuo and the residue was stirred in Et2O. The suspension was filtered and the filtrate was concentrated in vacuo to afford title compound as a white solid. MS (ISP): 203.3 ([M+H]+)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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